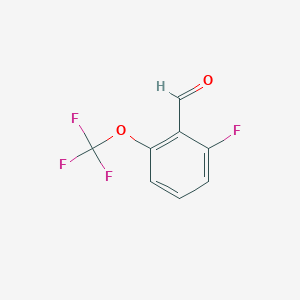
2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is a chemical compound with the CAS Number: 1549588-60-4 . It has a molecular weight of 263.06 . The IUPAC name for this compound is 2-(3-bromo-4-fluorophenoxy)propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 3-bromo-4-fluorobenzoic acid involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature from about 0° to 100° C .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO3/c1-5(9(12)13)14-6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.06 . It is recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
1. Antiandrogen Properties and Synthesis
2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid has been studied for its potential in the synthesis of antiandrogens. A notable example is its use in the synthesis of nonsteroidal antiandrogen ICI 176334, which has shown effectiveness. The synthesis process involves resolving the compound and determining the absolute configuration of its active enantiomer (Tucker & Chesterson, 1988).
2. Radiopharmaceutical Applications
This compound has also been used in the synthesis of radiopharmaceuticals, particularly as a precursor for fluorophenoxy moiety in potential radiotracers. This application is crucial in imaging techniques such as PET scans, where it aids in the visualization of biological processes at the molecular level (Stoll et al., 2004).
3. Use in Synthesis of HIV-1 Integrase Inhibitors
The compound's derivatives have been synthesized and evaluated for their role as HIV-1 integrase inhibitors. These studies include both enzymatic and antiviral activity evaluations, contributing to the development of new therapies for HIV/AIDS (Vandurm et al., 2009).
4. Involvement in Chemical Synthesis and Structural Studies
It has been involved in various chemical synthesis processes and structural studies. For example, its role in the facile synthesis of halogenated compounds, which are important intermediates in various chemical syntheses, has been explored (Szumigala et al., 2004).
5. Anti-Inflammatory Applications
Derivatives of this compound have shown significant anti-inflammatory activity, making them potential candidates for developing new anti-inflammatory drugs. These studies also include molecular docking experiments to identify potential inhibitors in the arylpropanoic acid class of compounds (Dilber et al., 2008).
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-10(2,9(13)14)15-6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWJBORRTCNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



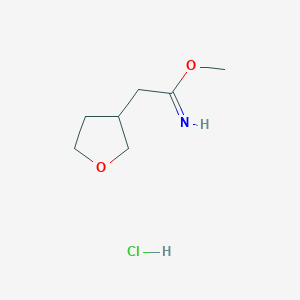

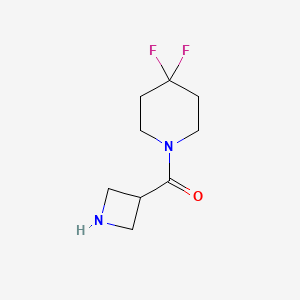
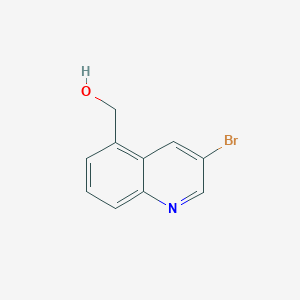
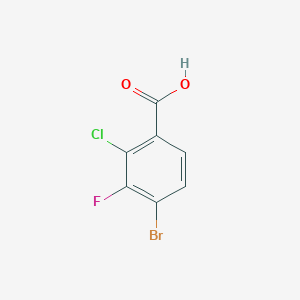

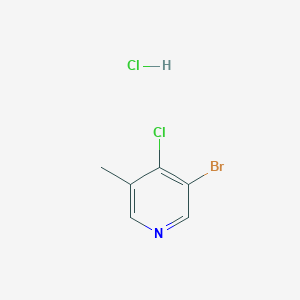

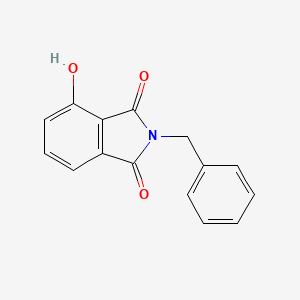
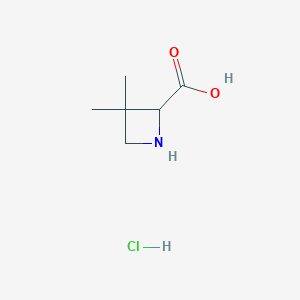
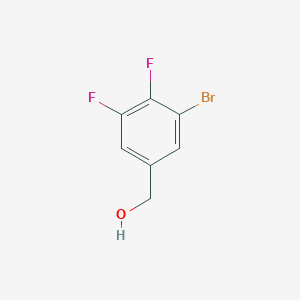
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)
